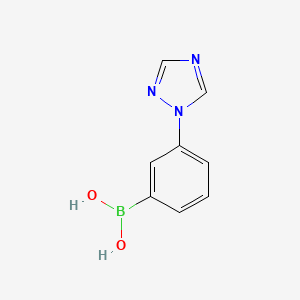
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is a compound that features a triazole ring attached to a phenylboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromoaniline with sodium azide to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced triazole compounds.
Substitution: Substituted boronic acid derivatives.
科学的研究の応用
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the boronic acid group can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is unique due to the presence of both the triazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC名 |
[3-(1,2,4-triazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6,13-14H |
InChIキー |
NRQRWSPOZLIPSA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)N2C=NC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


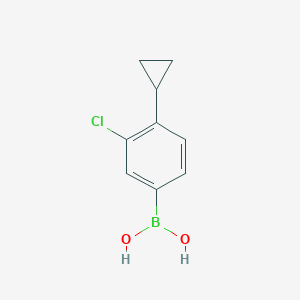
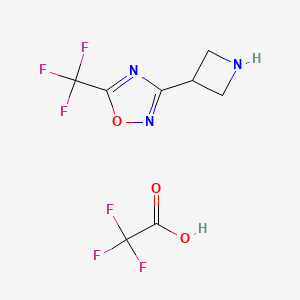
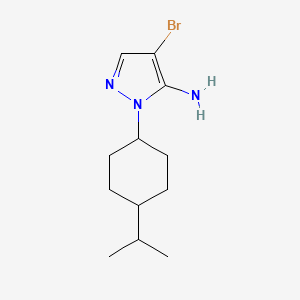
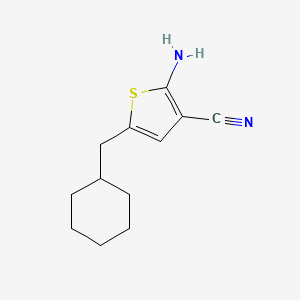
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
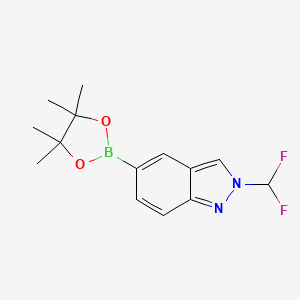

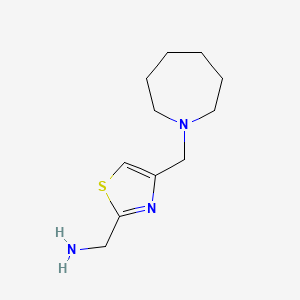
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
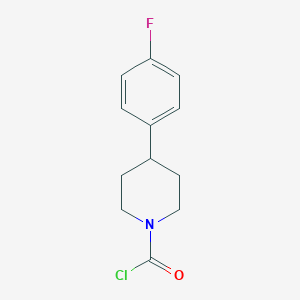
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
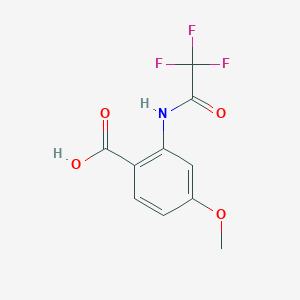
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

